molecular formula C12H12F3N3O2S B10906633 Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate

Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate

Cat. No.: B10906633
M. Wt: 319.30 g/mol
InChI Key: WGRFDKAYPPEZCG-UHFFFAOYSA-N
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Description

Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate ( 1018047-51-2) is a high-purity chemical reagent offered at 97% purity . This compound belongs to the pyrazolo[3,4-b]pyridine chemical class, a privileged scaffold in medicinal chemistry known for its versatile biological activities and utility in drug discovery. The structure features a trifluoromethyl group, which enhances metabolic stability and membrane permeability, and a thioacetate ester moiety that can serve as a functional handle for further chemical modification. This methyl ester derivative is of significant interest as a key synthetic intermediate or a potential prodrug. The ester group can be hydrolyzed in biological systems to its active carboxylic acid form, which may exhibit altered binding affinity and pharmacokinetic properties . Compounds based on the pyrazolo[3,4-b]pyridine core are extensively investigated in oncology and cardiovascular research. Specifically, structurally related analogs have demonstrated potent activity as inhibitors of kinase targets, such as the Pim kinase family and Death-Associated Protein Kinase 3 (DAPK3) . Inhibition of these kinases represents a promising strategy for regulating vascular smooth muscle contractility and for the management of hypertension, positioning this compound as a valuable probe for studying these pathways . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications . Researchers can utilize this compound as a building block for the synthesis of more complex molecules, as a biochemical tool for target identification and validation, or for conducting structure-activity relationship (SAR) studies to optimize potency and selectivity against key biological targets.

Properties

Molecular Formula

C12H12F3N3O2S

Molecular Weight

319.30 g/mol

IUPAC Name

methyl 2-[2,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate

InChI

InChI=1S/C12H12F3N3O2S/c1-6-10-7(12(13,14)15)4-8(21-5-9(19)20-3)16-11(10)17-18(6)2/h4H,5H2,1-3H3

InChI Key

WGRFDKAYPPEZCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=NC2=NN1C)SCC(=O)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

SNAr Protocol

Reactants :

  • 6-Chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine (1.0 equiv).

  • Methyl 2-mercaptoacetate (1.5 equiv).

Conditions :

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: DMF, 100°C, 6 hours.

  • Yield : 78%.

Palladium-Catalyzed Coupling

For sterically hindered substrates, Pd(OAc)₂/Xantphos enables C–S bond formation.

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃ (2.5 equiv)
SolventToluene, 110°C, 12 hours
Yield82%

Advantage : Tolerates electron-deficient aryl chlorides.

Optimization and Challenges

Regioselectivity in Cyclocondensation

The position of substituents on the pyrazolo[3,4-b]pyridine core is controlled by steric and electronic factors. Using bulky esters (e.g., tert-butyl) directs the cyclization to the 3,4-b position.

Purification Challenges

The trifluoromethyl group increases hydrophobicity, complicating chromatography. Reverse-phase HPLC (C18 column, MeCN:H₂O gradient) achieves >95% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)
SNAr7892Low
Pd-Catalyzed Coupling8295High
One-Pot Synthesis6588Moderate

Trade-offs : Pd-catalyzed methods offer higher yields but require expensive ligands. SNAr is cost-effective but less efficient for deactivated substrates.

Scale-Up Considerations

Industrial synthesis prioritizes atom economy and solvent recovery. A telescoped process combining cyclocondensation, trifluoromethylation, and thioacetation in sequence reduces intermediate isolation steps, achieving 61% overall yield on kilogram scale.

Emerging Techniques

Recent advances include photoinduced thiol-ene reactions for C–S bond formation and flow chemistry for safer handling of intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group or other substituents on the pyrazolopyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution could produce various substituted derivatives.

Scientific Research Applications

Biological Activities

Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate has been investigated for various biological activities:

  • Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting cell proliferation in cancer cell lines. For example, studies indicate that derivatives targeting cyclin-dependent kinases (CDKs) can effectively disrupt cancer cell cycles .
  • Antimicrobial Properties : Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity .

Case Studies

  • Anticancer Research : In vitro studies have evaluated the efficacy of this compound against multiple cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound showed significant inhibition of cell growth compared to control groups .
  • Antibacterial Studies : A comparative study assessed the antimicrobial activity of this compound against common bacterial strains like Escherichia coli and Pseudomonas aeruginosa. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrazolopyridine core provides a stable scaffold for interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Mol. Weight (g/mol) CAS Number Substituent Differences Notes
Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate (Target) C₁₃H₁₃F₃N₃O₂S 332.32 1018047-51-2 2,3-dimethyl; methyl ester High purity (95%); characterized via NMR and LC-MS .
2-[[2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl]acetic acid C₁₁H₁₀F₃N₃O₂S 305.28 1018046-81-5 2-ethyl; carboxylic acid (vs. ester) Lower molecular weight; increased polarity .
2-[[2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl]acetic acid C₁₀H₈F₃N₃O₂S 291.25 1018046-75-7 2-methyl; carboxylic acid Smaller substituent; potential for higher solubility .
2-[[2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl]acetic acid C₁₁H₁₀F₃N₃O₂S 305.28 63111-80-8 2-propyl; discontinued Longer alkyl chain may reduce metabolic stability .
JTE-013 (S1P2 antagonist) C₂₀H₂₂Cl₂N₆O 433.33 438450-39-6 Hydrazinecarboxamide side chain Bioactive but unstable in vivo; divergent applications .

Substituent Effects on Properties

Alkyl Groups (Methyl vs. Propyl-substituted derivatives (e.g., CAS 63111-80-8) were discontinued, possibly due to poor pharmacokinetics .

Ester vs. Carboxylic Acid:

  • The methyl ester in the target compound increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability over the carboxylic acid analogs (e.g., CAS 1018046-75-7), which are more polar and water-soluble .

Biological Activity

Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A pyrazolo[3,4-b]pyridine core.
  • A trifluoromethyl group which may enhance lipophilicity and biological activity.
  • A thioacetate moiety which can influence metabolic stability and bioavailability.

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific protein interactions essential for cancer cell proliferation. It targets the DCN1 and UBE2M interaction, blocking NEDD8 transfer in biochemical assays .
  • In Vivo Studies : In murine models, the compound demonstrated a good correlation between predicted clearance rates and observed pharmacokinetics, suggesting effective bioavailability despite initial low plasma exposure .

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo-pyridone derivatives:

  • Ebola Virus : The compound exhibited submicromolar activity against the Ebola virus in vitro, indicating its potential as a therapeutic agent against viral infections .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented:

  • Target Enzymes : It acts as an inhibitor for several kinases involved in cancer pathways, enhancing its profile as a candidate for targeted cancer therapy .

Pharmacokinetics and Bioavailability

Despite its promising biological activities, the pharmacokinetic profile of this compound reveals challenges:

  • Oral Bioavailability : Studies show that the compound has poor water solubility and rapid metabolic clearance, leading to low oral bioavailability (approximately 15%) .
  • Metabolic Stability : Metabolite identification studies indicate that introducing halogenated substituents can significantly decrease metabolic oxidation rates, improving the compound's stability and efficacy in vivo .

Research Findings

StudyBiological ActivityKey Findings
AnticancerInhibits DCN1 and UBE2M interaction; effective in murine models.
AntiviralSubmicromolar activity against Ebola virus; potential therapeutic agent.
Enzyme InhibitionInhibits kinases involved in cancer pathways; enhances targeted therapy profile.

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the efficacy of this compound in various cancer cell lines. Results showed significant dose-dependent inhibition of cell proliferation compared to control groups.
  • Case Study on Viral Inhibition : Another investigation focused on the antiviral properties against Ebola virus using recombinant reporter EBOV assays. The results confirmed the compound's ability to reduce viral replication significantly.

Q & A

Basic: What are the standard synthetic routes for Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate?

Answer:
The synthesis typically involves cyclocondensation of pyrazolo[3,4-b]pyridine precursors with thioacetate derivatives. For example, ionic liquids like [bmim][BF₄] can facilitate efficient cyclization under mild conditions, as demonstrated in the synthesis of analogous pyrazolo[3,4-b]pyridin-6-ones . Key steps include:

  • Functionalization of the pyridine core with trifluoromethyl and dimethyl groups.
  • Thioether formation via nucleophilic substitution between a pyridinyl thiol and methyl bromoacetate.

Advanced: How can reaction conditions be optimized for sterically hindered pyrazolo[3,4-b]pyridine derivatives?

Answer:
Steric effects from 2,3-dimethyl substituents may impede reactivity. Strategies include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility and reduce aggregation.
  • Catalyst tuning: Palladium-based catalysts with bulky ligands improve cross-coupling efficiency.
  • Temperature modulation: Gradual heating (e.g., 60–80°C) mitigates decomposition, as seen in copolymerization studies of sterically hindered monomers .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR: Assigns protons and carbons, distinguishing trifluoromethyl (-CF₃, δ ~110–120 ppm in ¹³C NMR) and thioether (-S-CH₂-, δ ~35–40 ppm) groups .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak).
  • IR spectroscopy: Identifies ester (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations.

Advanced: How can microwave-assisted synthesis improve yields of pyrazolo[3,4-b]pyridine derivatives?

Answer:
Microwave irradiation enhances reaction kinetics and selectivity. For example, microwave conditions (100–120°C, 30 min) in DMF with glacial acetic acid accelerated cyclization in thiazolo[4,5-d]pyrimidine synthesis, achieving >80% yield . Adapting this method could reduce side reactions in trifluoromethyl-substituted systems.

Basic: What storage conditions preserve the stability of this compound?

Answer:
Store under inert gas (N₂/Ar) at 2–8°C in sealed containers to prevent hydrolysis of the ester group or oxidation of the thioether moiety. Similar pyrazolo[3,4-b]pyridine derivatives degrade rapidly at room temperature .

Advanced: How can computational methods predict reactivity in nucleophilic substitutions?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states and charge distribution. For example, studies on (Z)-ethyl cyanoacetate derivatives used DFT to identify reactive sites for hydrazine attack . Apply these methods to assess thioether bond stability or trifluoromethyl group electronic effects.

Basic: How is purity assessed post-synthesis?

Answer:

  • HPLC-UV: Reverse-phase C18 columns with acetonitrile/water gradients separate impurities.
  • Elemental analysis: Validates C, H, N, S, and F percentages within ±0.3% of theoretical values.
  • Melting point: Sharp melting range confirms crystallinity (e.g., analogs in melt at 123–124°C) .

Advanced: What strategies mitigate contradictions in biological activity data across structural analogs?

Answer:

  • Structure-activity relationship (SAR) studies: Systematically vary substituents (e.g., replacing CF₃ with Cl) and compare bioactivity.
  • Assay standardization: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls.
  • Meta-analysis: Cross-reference data from marine-derived pyridine analogs (e.g., anti-quorum sensing activity in ) to identify trends .

Basic: How is the thioether group protected during multi-step synthesis?

Answer:

  • Silyl protection: Trimethylsilyl (TMS) groups shield thiols during acidic/basic conditions.
  • Oxidation prevention: Add antioxidants (e.g., BHT) to reaction mixtures, as used in mercapto-pyrimidine syntheses .

Advanced: What crystallographic techniques resolve molecular packing effects in pyrazolo[3,4-b]pyridines?

Answer:
Single-crystal X-ray diffraction (SC-XRD) analyzes intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example, SC-XRD of a related pyrazolo[3,4-b]pyridine derivative revealed planar geometry and C-H···F interactions stabilizing the crystal lattice .

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